3-(4-Bromophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole
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Overview
Description
3-(4-Bromophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group and a methoxyphenylsulfonylmethyl group attached to the oxadiazole ring
Preparation Methods
The synthesis of 3-(4-Bromophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).
Attachment of the Methoxyphenylsulfonylmethyl Group: This step involves the sulfonylation of the oxadiazole ring with a methoxyphenylsulfonyl chloride in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
3-(4-Bromophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to form corresponding sulfides.
Coupling Reactions: The bromophenyl group can also participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Bromophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is investigated for its potential use as a catalyst or intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the bromophenyl and methoxyphenylsulfonylmethyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar compounds to 3-(4-Bromophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole include other oxadiazole derivatives with different substituents. For example:
3-(4-Chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole: Similar structure but with a chlorine atom instead of bromine.
3-(4-Bromophenyl)-5-(((4-methylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole: Similar structure but with a methyl group instead of a methoxy group.
The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
3-(4-bromophenyl)-5-[(4-methoxyphenyl)sulfonylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O4S/c1-22-13-6-8-14(9-7-13)24(20,21)10-15-18-16(19-23-15)11-2-4-12(17)5-3-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIOZPUFELITDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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